molecular formula C28H29F3N2O3 B11500602 2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one

2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B11500602
M. Wt: 498.5 g/mol
InChI Key: BVRLGSYKTKYSDD-JYKDQMFRSA-N
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Description

2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one is a complex organic compound featuring a cyclohexene ring, an indole moiety, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the indole moiety and the subsequent attachment of the cyclohexene ring. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The trifluoromethoxy group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The trifluoromethoxy group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety and exhibit similar biological activities.

    Cyclohexene Derivatives: Compounds such as cyclohexene oxide and cyclohexenone are structurally related and undergo similar chemical reactions.

Uniqueness

2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one is unique due to the combination of its indole and cyclohexene moieties, along with the presence of the trifluoromethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H29F3N2O3

Molecular Weight

498.5 g/mol

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]-5-phenylcyclohexan-1-one

InChI

InChI=1S/C28H29F3N2O3/c1-3-7-25(34)27-24(14-19(15-26(27)35)18-8-5-4-6-9-18)32-13-12-21-17(2)33-23-11-10-20(16-22(21)23)36-28(29,30)31/h4-6,8-11,16,19,33-34H,3,7,12-15H2,1-2H3/b27-25+,32-24?

InChI Key

BVRLGSYKTKYSDD-JYKDQMFRSA-N

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)C4=CC=CC=C4)/O

Canonical SMILES

CCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)C4=CC=CC=C4)O

Origin of Product

United States

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